-(Pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS Number: 2137775-24-5) is a molecule composed of a pyrazin-2-yl group bonded to an ethan-1-amine group, with two hydrochloride ions attached.
1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride, also known by its chemical formula C6H9N3·2HCl, is a dihydrochloride salt of the compound 1-(pyrazin-2-yl)ethanamine. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the amine group (-NH2) contributes to its basic properties and potential reactivity in various chemical environments. The molecular weight of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is approximately 123.16 g/mol, and it is characterized by its high solubility in water, making it suitable for various applications in biological and chemical research .
Research indicates that 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride exhibits potential biological activity, particularly as a beta3-adrenoceptor agonist. This suggests possible applications in pharmacology related to metabolic regulation and obesity management. Its interaction with adrenergic receptors may influence various physiological processes, including lipolysis and thermogenesis .
The synthesis of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride can be achieved through several methods:
1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride has several applications:
Studies on the interaction of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride with biological systems have highlighted its role as a ligand for beta3-adrenoceptors. This interaction is significant for understanding its potential therapeutic effects in metabolic regulation. Further investigations into its binding affinity and efficacy compared to other known agonists are ongoing .
Several compounds share structural similarities with 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, which can be compared based on their functional groups and biological activities:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5,6,7,8-Tetrahydroquinolin-8-amine | 298181-83-6 | 0.59 | Contains a tetrahydroquinoline structure |
| (1R)-1-(Pyrazin-2-yl)ethanamine dihydrochloride | 179323-60-5 | 0.78 | Stereoisomeric variant affecting biological activity |
| (1S)-1-(Pyrazin-2-yl)ethanamine dihydrochloride | 1955473-78-5 | 0.68 | Another stereoisomer with potential different effects |
| 2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride | 1965309-25-4 | 0.57 | Contains a carbonyl group which may alter reactivity |
These comparisons highlight the unique characteristics of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, particularly its specific receptor interactions and potential therapeutic applications that may differ from those of similar compounds .
The ethanamine moiety in 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride introduces a single stereogenic center, yielding two enantiomers: (1R)- and (1S)-configurations. Synthesis of these isomers often employs chiral resolution techniques or asymmetric catalysis. For instance, enantioselective reductions using chiral silicon Lewis acids have achieved enantiomeric excess (ee) values exceeding 90% in related pyrazine derivatives [2].
Table 1: Comparative Properties of (1R)- and (1S)-Enantiomers
| Property | (1R)-Enantiomer | (1S)-Enantiomer |
|---|---|---|
| Specific Rotation (°) | +23.4 (c = 1.0, MeOH) | -22.9 (c = 1.0, MeOH) |
| Melting Point (°C) | 158–160 | 157–159 |
| β3-Adrenoceptor EC~50~ | 0.45 ± 0.03 nM [1] | 2.1 ± 0.2 nM [1] |
X-ray crystallographic studies reveal that the (1R)-enantiomer adopts a staggered conformation with the pyrazine ring oriented perpendicular to the ethylamine chain, while the (1S)-form displays a gauche arrangement [2]. This spatial difference influences hydrogen-bonding capabilities with target receptors.
Chirality directly modulates the compound’s interaction with biological targets. The (1R)-enantiomer demonstrates 4.7-fold greater potency at beta3-adrenoceptors compared to its (1S)-counterpart, attributed to optimal alignment with the receptor’s hydrophobic pocket [1]. Similar stereochemical preferences are observed in histamine H~3~ receptor binding, where (3S)-configured pyrazinoindoles exhibit 50-fold higher activity than (3R)-forms [2].
Molecular dynamics simulations indicate that the (1R)-enantiomer forms stable π-π interactions with Phe~308~ in the beta3-adrenoceptor binding site, whereas the (1S)-enantiomer suffers steric clashes with Tyr~199~ [1]. This stereospecific recognition explains the 0.01 μM EC~50~ observed for (3S)-enantiomers in antiviral assays [2].
Three primary methods characterize the compound’s conformational landscape:
These techniques collectively demonstrate that the (1R)-configuration stabilizes a bioactive conformation through intramolecular hydrogen bonding between the amine proton and pyrazine N~4~ atom.
The compound’s stereochemistry governs its adherence to key molecular recognition paradigms:
Free energy perturbation calculations estimate a ΔΔG~bind~ of -1.8 kcal/mol favoring (1R)-enantiomer binding, consistent with experimental IC~50~ differences [4].
Advanced synthetic methodologies enable precise stereochemical control:
Table 2: Optimization Outcomes for (1R)-Enantiomer Synthesis
| Method | ee (%) | Yield (%) | Selectivity Factor (α) |
|---|---|---|---|
| Rhodium Catalysis | 96 | 88 | 24.1 |
| DIBAL-H Reduction | 95 | 75 | 19.8 |
| TBD Isomerization | 91 | 73 | 11.2 |
These strategies highlight the critical balance between stereochemical purity and synthetic feasibility, particularly for scale-up processes.
The free-base form (C₆H₉N₃) contains a pyrazine ring fused to a chiral ethanamine side chain. Conversion to the dihydrochloride affords high water solubility (≥150 milligrams per millilitre at 25 degrees Celsius) and long-term crystalline stability, facilitating downstream processing [5].
Early routes relied on carbonyl reduction of 2-acetylpyrazine (Scheme 1):
| Entry | Reducing agent | Solvent | Temperature | Time | Yield % | Enantiomeric excess % | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Lithium aluminium hydride | Anhydrous tetrahydrofuran | 0–25 °C | 3 h | 84 [6] | Racemic | 45 |
| 2 | Sodium borohydride | Methanol | 0 °C → reflux | 2 h | 76 [7] | Racemic | 52 |
| 3 | Catalytic hydrogenation (Raney nickel, 3.0 megapascals H₂) | Ethanol | 60 °C | 6 h | 81 [8] | Racemic | 19 |
Reaction paths proceed through nucleophilic hydride addition to the carbonyl, followed by protonation to furnish racemic amine. Although operationally simple, these methods require additional salt-formation and resolution steps to access enantioenriched product, limiting industrial attractiveness.
The turn of the millennium saw three strategic shifts.
The current state-of-the-art is direct asymmetric reductive amination (DARA). Yamada and co-workers disclosed a ruthenium–2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst that transforms 2-acetyl-6-substituted pyridines—close electronic analogues of 2-acetylpyrazine—into primary amines in a single step [3].
| Reaction variable | Optimised condition | Impact on selectivity | Reference |
|---|---|---|---|
| Catalyst | Ruthenium(II) diacetate {2,2'-bis(diphenylphosphino)-1,1'-binaphthyl} | Chelation of imine and ring nitrogen or heteroatom promotes chiral induction | 3 |
| Nitrogen source | Ammonium trifluoroacetate | Generates in situ imine under mildly acidic conditions, avoids over-alkylation | 38 |
| Solvent | Tetrahydrofuran | Minimises competing alcohol formation | 3 |
| Hydrogen pressure | 0.8 megapascals | Industrially attractive; maintains full conversion | 38 |
| Temperature | 90 °C | Drives imine formation and hydrogenation without racemisation | 3 |
Mechanistic studies combine density-functional-theory calculations and kinetic isotope effects. The rate-limiting step is hydride transfer from ruthenium to the C=N bond, guided by a six-membered transition state that coordinates the pyrazine nitrogen and imine nitrogen simultaneously, enforcing one dominant enantiotopic face [3].
Three catalyst families dominate.
| Catalyst family | Representative ligand | Typical turnover number | Enantiomeric excess % | Advantages | Reference |
|---|---|---|---|---|---|
| Ruthenium–diphosphine | 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | 100,000 [2] | 97–99 [3] | High activity; tolerant to ammonium salts | 38 |
| Iridium–phosphoramidite | C3-TunePhos | 20,000 [12] | 95–99 [13] | Operates at ambient temperature; broad amine scope | 39 |
| Iron–bis(arene) plus chiral phosphoric acid | 1,1'-bi-2-naphthol-derived acid | 4,500 [14] | 90–98 [14] | Earth-abundant metal; lower cost | 31 |
Ligand optimisation targets both steric bulk and electronic tuning to balance imine binding and hydrogen activation. Notably, replacing acetate with trifluoroacetate ligands on ruthenium improved catalyst longevity by suppressing acid-base degradation pathways [2] [3].
Sustainability metrics—mass intensity, solvent impact, and metal scarcity—are receiving attention.
Process chemists have demonstrated kilogram-scale campaigns.
Process safety evaluations emphasise controlling exothermic imine formation and maintaining hydrogen diffusion rates. Using 0.8 megapascal hydrogen mitigates explosive risk while preserving kinetics [3].
Continuous manufacturing underpins consistent quality and reduced footprint.
| Flow platform | Residence time | Productivity (grams per hour) | Enantiomeric excess % | Key engineering note | Reference |
|---|---|---|---|---|---|
| Heterogeneous platinum on carbon trickle-bed for reductive amination | 4.2 minutes | 60 [18] | Not chiral | Eliminates stoichiometric hydride waste | 21 |
| Lipozyme TL IM packed-bed for pyrazine amidation | 20 minutes | 45 [19] | Retains substrate chirality (no racemisation) | Stable for >120 hours on stream | 26 |
| Multistep metal-free amine-redox machine (Ley laboratory) | 12 minutes per loop | 32 [20] | Not chiral | Vitamin C reductant, fully continuous | 34 |
Future work aims to integrate asymmetric hydrogenation modules with on-line crystallisation of the dihydrochloride salt, enabling solvent-switchless continuous production. Preliminary simulations suggest a 40% drop in process mass intensity and a 55% cut in energy demand compared with batch [18].